铵离子

描述

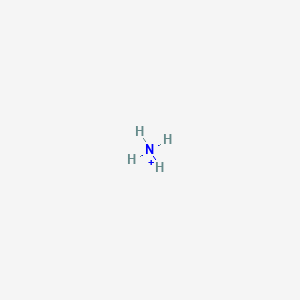

Ammonium is an onium cation obtained by protonation of ammonia. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a cofactor. It is a nitrogen hydride, an onium cation and a monovalent inorganic cation. It is a conjugate acid of an ammonia.

Inorganic compounds that include a positively charged tetrahedral nitrogen (ammonium ion) as part of their structure. This class of compounds includes a broad variety of simple ammonium salts and derivatives.

科研应用

1. 环境和生物医学监测

铵离子浓度在环境和生物医学背景下至关重要。它在自然水体中作为质量指标,在生理反应中作为潜在生物标志物。尤其是针对其检测开发了离子选择性电极,特别是电位传感器,其中非洛尔是一种广泛使用的离子载体,尽管它与钾有交叉干扰。这些传感器在水质评估、临床检测和运动中汗液监测等方面有应用(Cuartero et al., 2020)。

2. 与离子液体的相互作用

关于铵基离子液体与溶剂之间的分子相互作用的研究为化工和制药行业提供了重要见解。理解这些相互作用,特别是热力学方面,对各种工业过程中的应用至关重要(Govinda et al., 2016)。

3. 电池中的能量储存

铵离子电池(AIBs)显示出在低成本能量储存方面的潜力,尤其适用于大规模智能电网应用。它们独特的电池化学为电极和电池设计带来新的见解。然而,这一领域的研究尚处于初级阶段,探索AIBs中更多科学问题至关重要(Zhang等,2022)。

4. 污染控制和水处理

在受污染的水体中普遍存在铵离子,可以使用吸附技术去除。研究已经着重于使用天然活性吸附剂,如椰壳活性炭,分析吸附过程的动力学、等温线和热力学(Boopathy et al., 2012)。

5. 农业应用

硫酸铵在农业中的功能和应用,特别是在矿石浮选和金属回收中的重要性。已经分析了其在这些应用中的优缺点,以促进经济发展(Liu Hu-ping, 2013)。

6. 植物生理学和农业

在植物生理学中,特别是在水稻中,铵离子是关键的氮源。像PETIS和PMPS这样的技术已经实现了对水稻植株中氮实时转运的可视化,为了解植物在各种环境条件下的养分吸收提供了见解(Kiyomiya et al., 2001)。

7. 理解铵毒性

植物组织中铵通量的平衡对于其潜在毒性至关重要。研究已经突出了许多产生或消耗铵的生化反应,指出了需要了解和管理植物中铵毒性的必要性(Bittsánszky等,2015)。

8. 海水分析

对海水中铵的分析对于了解海洋氮循环至关重要。已经开发了各种方法,包括离子选择性电极和分光光度法,以考虑海水的独特特性(Zhu et al., 2019)。

9. 废水处理

已经探讨了离子交换过程用于去除废水中的铵离子。已经研究了不同离子交换剂的有效性以及有机污染物对铵离子交换的影响,以增强废水处理过程(Jorgensen & Weatherley, 2003)。

10. 铵回收和可持续性

从废水中回收铵盐对环境可持续性至关重要,尤其是在肥料生产中。已经审查了各种铵盐回收的技术和机制,考虑它们的经济可行性和潜在未来方向 (Ye et al., 2018)。

性质

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ammonium | |

CAS RN |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。